3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo(b,d)pyran-6-one
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Overview
Description
AM1710 is a synthetic organic compound belonging to the cannabilactone class. It is a selective agonist for the cannabinoid receptor 2 (CB2), which is predominantly expressed in immune cells and peripheral tissues. Unlike cannabinoid receptor 1 (CB1) agonists, AM1710 does not produce psychoactive effects, making it a promising candidate for therapeutic applications .
Scientific Research Applications
AM1710 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of cannabinoid receptor agonists.
Biology: Investigated for its effects on immune cell function and inflammation.
Medicine: Explored for its potential to treat neuropathic pain, chemotherapy-induced pain, and other pain-related conditions without causing central nervous system side effects
Industry: Utilized in the development of new analgesic drugs with fewer side effects compared to traditional opioids.
Preparation Methods
Synthetic Routes and Reaction Conditions: AM1710 can be synthesized using a Suzuki cross-coupling reaction followed by one-step demethylation-cyclization. This method allows for the selective production of AM1710 in high yields with fewer synthetic steps compared to earlier methods .
Industrial Production Methods: The industrial production of AM1710 involves the same synthetic route but on a larger scale. The process is optimized to ensure high purity and yield, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: AM1710 undergoes various chemical reactions, including:
Oxidation: AM1710 can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in AM1710, altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the AM1710 molecule, potentially enhancing its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
Mechanism of Action
AM1710 exerts its effects by selectively activating the cannabinoid receptor 2 (CB2). This activation leads to the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels. Additionally, AM1710 induces the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), which are involved in various cellular processes . The compound’s selective action on CB2 receptors minimizes the risk of psychoactive effects associated with CB1 receptor activation .
Comparison with Similar Compounds
AM1241: Another CB2 agonist with similar analgesic properties but different pharmacokinetic profiles.
AM630: A CB2 antagonist used to study the specific effects of CB2 activation.
Uniqueness of AM1710: AM1710 is unique due to its selective action on CB2 receptors, providing peripheral analgesic effects without central nervous system side effects. This makes it a valuable compound for developing new pain management therapies .
Properties
CAS No. |
335371-36-3 |
---|---|
Molecular Formula |
C23H28O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-hydroxy-9-methoxy-3-(2-methyloctan-2-yl)benzo[c]chromen-6-one |
InChI |
InChI=1S/C23H28O4/c1-5-6-7-8-11-23(2,3)15-12-19(24)21-18-14-16(26-4)9-10-17(18)22(25)27-20(21)13-15/h9-10,12-14,24H,5-8,11H2,1-4H3 |
InChI Key |
ZAIKPEWFCSQNQB-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)OC)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(1,1-dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c)chromen-6-one AM 1710 AM-1710 AM1710 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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